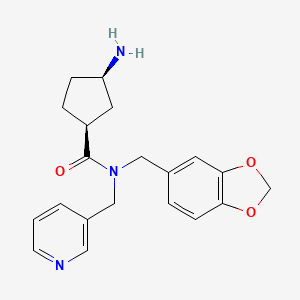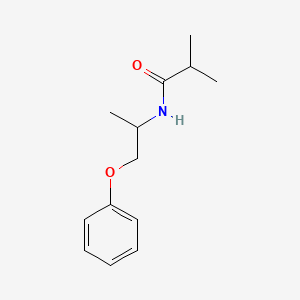![molecular formula C19H16N2O4 B5440581 N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5440581.png)
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide, commonly known as FC-77, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. FC-77 is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol. Inhibition of this enzyme has been linked to potential therapeutic benefits in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
The mechanism of action of FC-77 involves the inhibition of 11β-HSD1, which is an enzyme that converts inactive cortisone to active cortisol in tissues such as the liver and adipose tissue. Cortisol is a hormone that plays a key role in the regulation of glucose and lipid metabolism, and elevated levels of cortisol have been linked to the development of metabolic disorders such as type 2 diabetes and obesity. By inhibiting 11β-HSD1, FC-77 reduces the production of active cortisol, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FC-77 have been extensively studied in animal models. Inhibition of 11β-HSD1 by FC-77 has been shown to improve glucose homeostasis and insulin sensitivity, reduce body weight gain, and improve lipid metabolism. FC-77 has also been found to reduce inflammation and oxidative stress in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FC-77 in lab experiments is its potency as an inhibitor of 11β-HSD1. FC-77 has been found to be more potent than other inhibitors of this enzyme, making it a valuable tool for studying the effects of 11β-HSD1 inhibition. However, one limitation of using FC-77 in lab experiments is its solubility in aqueous solutions. FC-77 is highly lipophilic and requires the use of organic solvents for dissolution, which can complicate experimental procedures.
Orientations Futures
There are several future directions for the study of FC-77. One area of research is the development of more potent and selective inhibitors of 11β-HSD1, which could lead to improved therapeutic outcomes in the treatment of metabolic disorders. Another area of research is the investigation of the potential use of FC-77 in the treatment of other diseases, such as cardiovascular disease and cancer. Additionally, the mechanism of action of FC-77 and its effects on other metabolic pathways warrant further investigation.
Méthodes De Synthèse
The synthesis of FC-77 involves several steps, including the reaction of furfural with benzylamine to form N-benzylfurfurylamine, followed by the reaction of this intermediate with phenylacetylene to form N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide. The purity of the final product is typically verified using high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
FC-77 has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most promising applications of FC-77 is in the treatment of metabolic disorders such as type 2 diabetes and obesity. Inhibition of 11β-HSD1 has been shown to improve glucose homeostasis and insulin sensitivity in animal models, and FC-77 has been found to be a potent inhibitor of this enzyme. FC-77 has also been investigated for its potential use in the treatment of cardiovascular disease and cancer.
Propriétés
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-13-15-8-4-10-24-15)16(12-14-6-2-1-3-7-14)21-19(23)17-9-5-11-25-17/h1-12H,13H2,(H,20,22)(H,21,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNYSFDLKYMELN-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5440499.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5440512.png)

![4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5440524.png)
![allyl 7-methyl-3-oxo-5-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440532.png)
![1-[1-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B5440539.png)

![2-(2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)-N-methylacetamide](/img/structure/B5440554.png)
![6-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3(2H)-one dihydrochloride](/img/structure/B5440559.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-3-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5440573.png)
![1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
![2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)